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molecular formula C12H7F6NO2 B8329735 {5-[3,5-bis(Trifluoromethyl)phenyl]-3-isoxazolyl}methanol

{5-[3,5-bis(Trifluoromethyl)phenyl]-3-isoxazolyl}methanol

Cat. No. B8329735
M. Wt: 311.18 g/mol
InChI Key: XAXLYGPSPACYRJ-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

To a solution of 3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole (Example 323A) (0.590 g, 1.49 mmol) in DCM (15 mL) was added TFA (1.5 mL). The reaction is stirred at rt overnight. Solvent and excess TFA were removed in vacuo. The residue was purified by radial chromatography (0-60% EtOAc-hexanes gradient) to afford the title compound (0.320 g, 69% yield): MS (ES) m/z 312 (M+1).
Name
3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH2:8][C:9]1[CH:13]=[C:12]([C:14]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[C:16]([C:24]([F:27])([F:26])[F:25])[CH:15]=2)[O:11][N:10]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:27][C:24]([F:25])([F:26])[C:16]1[CH:15]=[C:14]([C:12]2[O:11][N:10]=[C:9]([CH2:8][OH:7])[CH:13]=2)[CH:19]=[C:18]([C:20]([F:21])([F:22])[F:23])[CH:17]=1

Inputs

Step One
Name
3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole
Quantity
0.59 g
Type
reactant
Smiles
O1C(CCCC1)OCC1=NOC(=C1)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent and excess TFA were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by radial chromatography (0-60% EtOAc-hexanes gradient)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C1=CC(=NO1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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